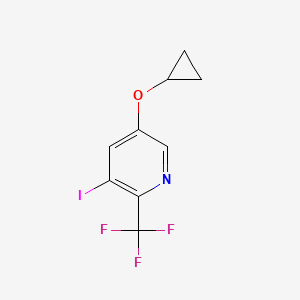
5-Cyclopropoxy-3-iodo-2-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Cyclopropoxy-3-iodo-2-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C9H7F3INO and a molecular weight of 329.06 g/mol . This compound is characterized by the presence of a cyclopropoxy group, an iodine atom, and a trifluoromethyl group attached to a pyridine ring. It is a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Preparation Methods
The synthesis of 5-Cyclopropoxy-3-iodo-2-(trifluoromethyl)pyridine involves several steps, typically starting with the functionalization of the pyridine ring. One common method involves the introduction of the trifluoromethyl group followed by iodination and cyclopropoxylation. The reaction conditions often require the use of specific reagents and catalysts to achieve high yields and purity. Industrial production methods may involve optimized reaction conditions and scalable processes to ensure consistent quality and efficiency .
Chemical Reactions Analysis
5-Cyclopropoxy-3-iodo-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the iodine atom.
Cyclization Reactions: The cyclopropoxy group can engage in ring-opening or ring-closing reactions, leading to different structural motifs.
Common reagents used in these reactions include halogenating agents, reducing agents, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Cyclopropoxy-3-iodo-2-(trifluoromethyl)pyridine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: The compound is used in the study of biological pathways and mechanisms, often as a probe or intermediate.
Medicine: It is a key intermediate in the synthesis of pharmaceutical compounds, contributing to the development of new drugs with improved efficacy and safety profiles.
Industry: The compound is utilized in the production of agrochemicals, enhancing the effectiveness of pesticides and herbicides
Mechanism of Action
The mechanism of action of 5-Cyclopropoxy-3-iodo-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity to target proteins. The cyclopropoxy group may contribute to the compound’s stability and reactivity, affecting its overall biological activity .
Comparison with Similar Compounds
5-Cyclopropoxy-3-iodo-2-(trifluoromethyl)pyridine can be compared with other trifluoromethylpyridine derivatives, such as:
2-Iodo-5-trifluoromethyl-pyridine: Similar in structure but lacks the cyclopropoxy group, affecting its reactivity and applications.
3-Iodo-5-(trifluoromethyl)pyridin-2-amine: Contains an amino group instead of a cyclopropoxy group, leading to different chemical properties and uses.
2-Chloro-5-iodo-3-(trifluoromethyl)pyridine:
The uniqueness of this compound lies in its combination of functional groups, which confer specific chemical and biological properties, making it a versatile intermediate in various fields of research and industry.
Properties
Molecular Formula |
C9H7F3INO |
|---|---|
Molecular Weight |
329.06 g/mol |
IUPAC Name |
5-cyclopropyloxy-3-iodo-2-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H7F3INO/c10-9(11,12)8-7(13)3-6(4-14-8)15-5-1-2-5/h3-5H,1-2H2 |
InChI Key |
VDQUKJFVXNXACM-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(N=C2)C(F)(F)F)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















